
N-(3-(3-methylisoxazol-5-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring can impart different activities .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades. The substitution of various groups on the isoxazole ring can lead to different chemical reactions .Wissenschaftliche Forschungsanwendungen
Anion Binding and Recognition
Tetrazoles and acyl sulfonamides, as part of medicinal chemistry, have been explored as recognition elements in supramolecular chemistry. Research involving calixarene-based tetrazole-containing hosts, as well as acetyl sulfonamide and benzoyl sulfonamide hosts, demonstrates these compounds' competence as anion binders. Their recognition of anions is highly dependent on conformational preferences, with detailed reports on the preferred molecular shapes impacting binding in various hosts (Pinter et al., 2011).
Drug Metabolism and Biocatalysis
LY451395, a biaryl-bis-sulfonamide and a potent potentiator of AMPA receptors, showcases the application of microbial-based surrogate biocatalytic systems for producing mammalian metabolites. This approach not only supports the full structure characterization of metabolites by NMR but also facilitates the isolation of several metabolites in milligram quantities for further structural characterization (Zmijewski et al., 2006).
Antibacterial Agents Synthesis
New tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial inhibitory activities against various bacterial strains and Candida Albicans. This research underscores the conversion of biologically inactive compounds to highly active or moderately active sulfonamide products, highlighting the potential of sulfonamide derivatives as potent antimicrobial agents (Mohamed et al., 2021).
Chemosensor for Al3+ Ions
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe demonstrates the ability for intracellular detection of Al3+ in cultured cells, along with its antimicrobial activity, presenting a significant advancement in sensing technologies (Mondal et al., 2015).
Retinoid X Receptor (RXR)-Selective Agonists
Research into sulfonic acid analogues of known RXR agonists has led to the synthesis and assessment of novel compounds for selective RXR agonism. This work aims to improve the therapeutic potential of RXR agonists, with several compounds displaying enhanced selectivity and minimal cross-signaling, indicating modifications can lead to improved biological selectivity and potency compared to existing therapeutics (Heck et al., 2016).
Wirkmechanismus
The exact mechanism of action would depend on the specific biological activity of the compound. Isoxazole derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-11-16(22-19-13)7-4-10-18-23(20,21)17-9-8-14-5-2-3-6-15(14)12-17/h8-9,11-12,18H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDUGFUAUNDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
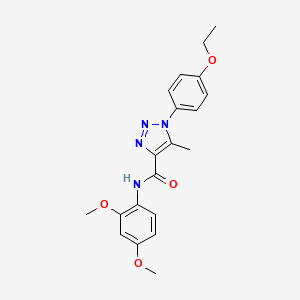
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)
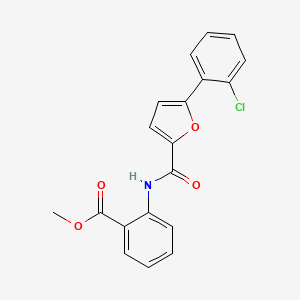
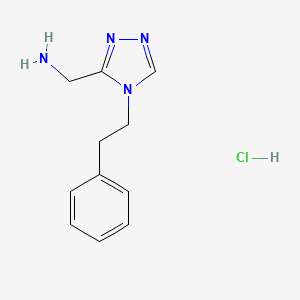
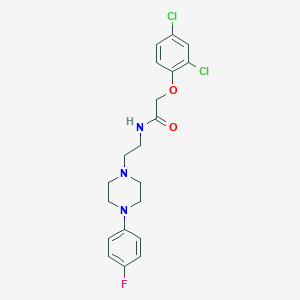


![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine](/img/structure/B2676921.png)

![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)
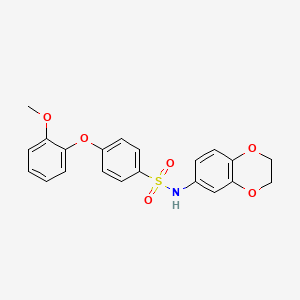
![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)
